molecular formula C15H22BN3O2 B1403133 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine CAS No. 1312479-75-6

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine

Cat. No. B1403133
M. Wt: 287.17 g/mol
InChI Key: GQGCRMSNGVANQA-UHFFFAOYSA-N
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Description

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a dihydropyridine ring, which is a six-membered ring with one nitrogen atom, four carbon atoms, and one double bond. Additionally, it has a boronate ester group (tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The InChI code for a similar compound is 1S/C10H17BN2O2/c1-7-12-6-8 (13-7)11-14-9 (2,3)10 (4,5)15-11/h6H,1-5H3, (H,12,13) . This code describes the molecular structure of the compound.


Chemical Reactions Analysis

The boronate ester group in this compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For a similar compound, the molecular weight is 208.07 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The compounds synthesized using 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine are confirmed through FTIR, NMR spectroscopy, and mass spectrometry. Their crystal structures are determined by X-ray diffraction and compared with density functional theory (DFT) calculations, indicating consistency between the molecular structures optimized by DFT and those determined by X-ray diffraction. This synthesis and structural analysis approach is crucial for understanding the properties and potential applications of these compounds in various scientific fields (Huang et al., 2021).

Molecular Electrostatic Potential and Frontier Molecular Orbitals

  • Molecular Electrostatic Potential Analysis : The molecular electrostatic potential and frontier molecular orbitals of compounds synthesized using this chemical are investigated using DFT. This analysis provides insights into the physicochemical properties of the compounds, which can be significant for applications in materials science and molecular electronics (Huang et al., 2021).

Applications in Organic Electronics and Photophysics

  • Nonlinear Optical Properties : A study on pyrimidine derivatives, which include compounds synthesized using similar methods, reveals their significance in nonlinear optics (NLO) fields. DFT calculations help understand the NLO properties, suggesting potential applications in optoelectronics and high-tech applications (Hussain et al., 2020).

  • Deeply Colored Polymers : Research into polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, synthesized using methods akin to those involving 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives, highlights their potential in creating deeply colored polymers with applications in organic electronics (Welterlich et al., 2012).

Safety And Hazards

Always handle chemicals with care. Follow standard safety procedures, including the use of personal protective equipment. Always refer to the Material Safety Data Sheet (MSDS) for the specific compound .

Future Directions

The utility of this compound would depend on its intended application. Its use in Suzuki-Miyaura cross-coupling reactions suggests potential in the synthesis of complex organic molecules .

properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BN3O2/c1-14(2)15(3,4)21-16(20-14)12-6-10-19(11-7-12)13-17-8-5-9-18-13/h5-6,8-9H,7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGCRMSNGVANQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine

CAS RN

1312479-75-6
Record name 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine
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2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine
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2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine
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2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine
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2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine
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2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine

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